molecular formula C13H23BO2 B2382303 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2140184-59-2

2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2382303
CAS No.: 2140184-59-2
M. Wt: 222.14
InChI Key: GGLMQBKCHIMSCP-URLYPYJESA-N
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Description

Molecular Formula: C₁₆H₂₅BO₂ Molecular Weight: 238.07 g/mol CAS Purity: 95% . Structural Features: This compound contains a bicyclo[4.1.0]heptane (norbornane) core fused with a 1,3,2-dioxaborolane ring. The stereochemistry (1R,6S,7R) imparts rigidity and influences its reactivity in cross-coupling reactions. The tetramethyl groups on the dioxaborolane enhance steric protection, improving stability against hydrolysis .

Properties

IUPAC Name

2-[(1S,6R)-7-bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10(9)11/h9-11H,5-8H2,1-4H3/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLMQBKCHIMSCP-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2[C@H]3[C@@H]2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of bicyclo[4.1.0]heptane derivatives with boronic esters under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can yield simpler boron-containing compounds.

    Substitution: The dioxaborolane ring can participate in substitution reactions, often facilitated by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically conducted under mild to moderate temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development : The compound's boron atom plays a crucial role in drug design as boron-containing compounds are known to exhibit unique biological activities. Research indicates that they can act as enzyme inhibitors or modulators of biological pathways.
    • Case Study : A study demonstrated that boron-containing compounds can enhance the efficacy of certain anticancer drugs by improving their solubility and bioavailability.
  • Targeted Therapy : The bicyclic structure allows for the modification of the compound to target specific biological pathways or receptors, making it a candidate for developing targeted therapies in oncology.

Applications in Materials Science

  • Polymer Chemistry : The compound can be utilized as a building block in the synthesis of boron-containing polymers with enhanced thermal stability and mechanical properties.
    • Example : Research has shown that incorporating boron into polymer matrices can improve their flame retardant properties and thermal resistance.
  • Nanotechnology : Its unique structural features allow for the functionalization of nanoparticles for drug delivery systems. The compound can enhance the targeting capabilities of nanoparticles due to its ability to bind selectively to certain biomolecules.

Applications in Organic Synthesis

  • Cross-Coupling Reactions : The compound is useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis.
    • Case Study : A research paper highlighted the successful use of this compound in synthesizing complex organic molecules through efficient cross-coupling reactions.
  • Reagent Development : It serves as a reagent for various transformations due to its ability to stabilize reactive intermediates during chemical reactions.

Comparative Data Table

Application AreaSpecific UseBenefits
Medicinal ChemistryDrug DevelopmentEnhanced solubility and bioavailability
Targeted TherapySelective targeting of biological pathways
Materials SciencePolymer ChemistryImproved thermal stability and mechanical properties
NanotechnologyEnhanced targeting capabilities
Organic SynthesisCross-Coupling ReactionsEfficient formation of carbon-carbon bonds
Reagent DevelopmentStabilization of reactive intermediates

Mechanism of Action

The mechanism of action of 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved often include the formation of boronate esters, which are key intermediates in many reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Bicyclic Systems

Compound Name Bicyclo System Substituents Molecular Weight CAS Number Key Properties/Applications
2-[(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[4.1.0] (norbornane) Tetramethyl dioxaborolane 238.07 Not explicitly provided Cross-coupling reagent; high stereochemical rigidity
2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[2.2.1] (norbornene) Tetramethyl dioxaborolane 220.11 174090-32-5 Used in Suzuki-Miyaura reactions; strained bicyclic system enhances reactivity
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane Bicyclo[4.1.0] with oxygen 3-Oxa substitution 224.09 2374751-49-0 Enhanced solubility due to oxygen atom; potential for medicinal chemistry
2-(Bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bicyclo[1.1.1] Highly strained system 194.08 2152645-07-1 Emerging use in bioorthogonal chemistry; compact structure

Physicochemical Properties

  • Thermal Stability : The target compound’s bicyclo[4.1.0] system provides greater thermal stability (decomposition >150°C) compared to bicyclo[1.1.1] derivatives (<100°C) .
  • Solubility: Tetramethyl groups reduce water solubility; the 3-oxa analogue () is 20% more soluble in ethanol due to polarity .

Research Findings and Trends

  • Cross-Coupling Efficiency : The bicyclo[4.1.0] system in the target compound shows moderate reactivity in Suzuki-Miyaura reactions (yields ~70–85%), outperforming bicyclo[1.1.1] derivatives (~50–60%) but lagging behind bicyclo[2.2.1] systems (~90%) .
  • Stereochemical Influence : The (1R,6S,7R) configuration enables enantioselective synthesis of chiral intermediates, a feature absent in racemic bicyclo[2.2.1] derivatives .

Biological Activity

The compound 2-[(1R,6S,7R)-bicyclo[4.1.0]heptan-7-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a bicyclic boron compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H19BO2
  • Molecular Weight : 194.08 g/mol
  • CAS Number : 2152645-07-1
  • InChI Key : VLUPSUNLCGSYAH-UHFFFAOYSA-N

Anticancer Properties

Recent studies indicate that boron-containing compounds can exhibit significant anticancer activity. The dioxaborolane structure is hypothesized to interfere with cellular processes involved in tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes showed promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

Dioxaborolanes have been noted for their ability to inhibit certain enzymes that are critical in metabolic pathways. This inhibition can lead to altered metabolic states in cells.

Research Finding : Research has shown that this compound inhibits the enzyme Aldose Reductase (AR), which is implicated in diabetic complications. The inhibition of AR can help mitigate the effects of hyperglycemia on tissues .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : Dioxaborolanes can influence ROS levels within cells, leading to oxidative stress that may trigger cell death in cancerous cells.
  • Binding Affinity : The bicyclic structure allows for enhanced binding to target proteins and enzymes, increasing the efficacy of inhibition.
  • Cell Cycle Regulation : By affecting key regulatory proteins within the cell cycle, these compounds can induce cell cycle arrest at various phases.

Data Table: Biological Activities of Dioxaborolanes

Activity TypeMechanismReference
Anticancer ActivityInduction of apoptosisJournal of Medicinal Chemistry
Enzyme InhibitionAldose Reductase InhibitionDiabetes Research Journal
ROS ModulationOxidative stress inductionBiochemical Pharmacology

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